

Dehydration kinetics of Manganese(II) oxalate dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manganese(II)oxalate

Cat. No.: B2606361

[Get Quote](#)

An In-depth Technical Guide on the Dehydration Kinetics of Manganese(II) Oxalate Dihydrate

Introduction

Manganese(II) oxalate dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) is a key inorganic precursor compound used extensively in materials science for the synthesis of various manganese oxides (MnO_x).^[1] These oxides are critical components in catalysis, energy storage devices like batteries and supercapacitors, and magnetic materials.^{[1][2]} The thermal decomposition of $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ is a multi-step process, beginning with the removal of its two water molecules of crystallization. A thorough understanding of the kinetics and mechanism of this initial dehydration step is crucial for controlling the morphology, particle size, and phase of the final manganese oxide product.

This technical guide provides a comprehensive overview of the dehydration kinetics of Manganese(II) oxalate dihydrate. It consolidates quantitative data from various studies, details the experimental protocols used for its characterization, and presents logical workflows and relationships through diagrams, serving as a vital resource for researchers, scientists, and professionals in materials and drug development.

The Dehydration Process: Mechanism and Characteristics

The thermal decomposition of manganese(II) oxalate dihydrate in an inert or oxidative atmosphere begins with a distinct, single-step dehydration reaction.^{[3][4]} In this endothermic

process, the compound loses its two molecules of water to form anhydrous manganese(II) oxalate (MnC_2O_4).^[5]

The chemical equation for this reaction is: $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}(\text{s}) \rightarrow \text{MnC}_2\text{O}_4(\text{s}) + 2\text{H}_2\text{O}(\text{g})$

This dehydration typically occurs in the temperature range of 100°C to 200°C.^[1] Following dehydration, the resulting anhydrous salt remains stable over a specific temperature range before decomposing into manganese oxides and gaseous products (CO and CO₂).^{[1][6]}

Quantitative Data: Kinetic Parameters and Thermal Analysis

The study of dehydration kinetics involves determining key parameters such as activation energy (E_a), the pre-exponential factor (A), and the most probable reaction mechanism function, g(α). These parameters are typically derived from thermogravimetric analysis (TGA) data.

Table 1: Kinetic Parameters for the Dehydration of $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$

Parameter	Value	Method	Atmosphere	Citation
Activation Energy (Ea)	168.45 kJ/mol	Non-isothermal TGA (Coats-Redfern & Ozawa, extrapolated to $\beta=0$)	Static Air	[3]
Pre-exponential Factor (ln A)	45.40 s ⁻¹	Non-isothermal TGA (Coats-Redfern & Ozawa, extrapolated to $\beta=0$)	Static Air	[3]
Reaction Mechanism	$G(\alpha) = (1-\alpha)^{-1/2}$	Comparison of kinetic models	Static Air	[3]
Enthalpy of Dehydration (ΔH)	86 kJ/mol	Differential Scanning Calorimetry (DSC)	Not Specified	[4]
Enthalpy of Dehydration (ΔH)	97 kJ/mol	Differential Scanning Calorimetry (DSC)	Not Specified	

Table 2: Thermal Analysis Data for the Dehydration of $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$

Parameter	Temperature Range (°C)	Atmosphere	Heating Rate (°C/min)	Citation
Dehydration Range	140 - 182	Static Air	5	[6][7]
Dehydration Range	140 - 187	Dynamic Argon (60 ml/min)	5	[6][7]
Dehydration Range	113 - 150	Static Air	10	[3]
Endothermic Peak (DTA)	120	Not Specified	Not Specified	[8]
Mass Loss (TGA)	~20%	Not Specified	Not Specified	[8][9]

Experimental Protocols

Accurate kinetic analysis depends on meticulous experimental procedures, from sample synthesis to thermal analysis.

Synthesis of Manganese(II) Oxalate Dihydrate

A common and reliable method for synthesizing $MnC_2O_4 \cdot 2H_2O$ is through a precipitation reaction.[1][3]

- Reagents: High-purity grade soluble manganese salts (e.g., $MnCl_2 \cdot 4H_2O$) and an oxalate source (e.g., $K_2C_2O_4 \cdot H_2O$ or oxalic acid) are used.[3]
- Procedure:
 - Aqueous solutions of the manganese salt and the oxalate source are prepared.
 - The solutions are mixed under controlled conditions, typically at room temperature (25°C) with continuous stirring. The pH of the medium is often controlled to approximately 3.0 to ensure the correct hydrate formation.

- A precipitate of $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ forms spontaneously. The reaction is allowed to proceed for a set duration (e.g., 24 hours) to ensure complete crystallization.
- The resulting white or light pink precipitate is collected by filtration.[\[1\]](#)
- The product is washed thoroughly with bidistilled or deionized water to remove any soluble impurities.
- The final product is dried in air or in a desiccator.
- Characterization: The identity and purity of the synthesized $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ are confirmed using techniques such as Powder X-ray Diffraction (PXRD).[\[3\]](#)

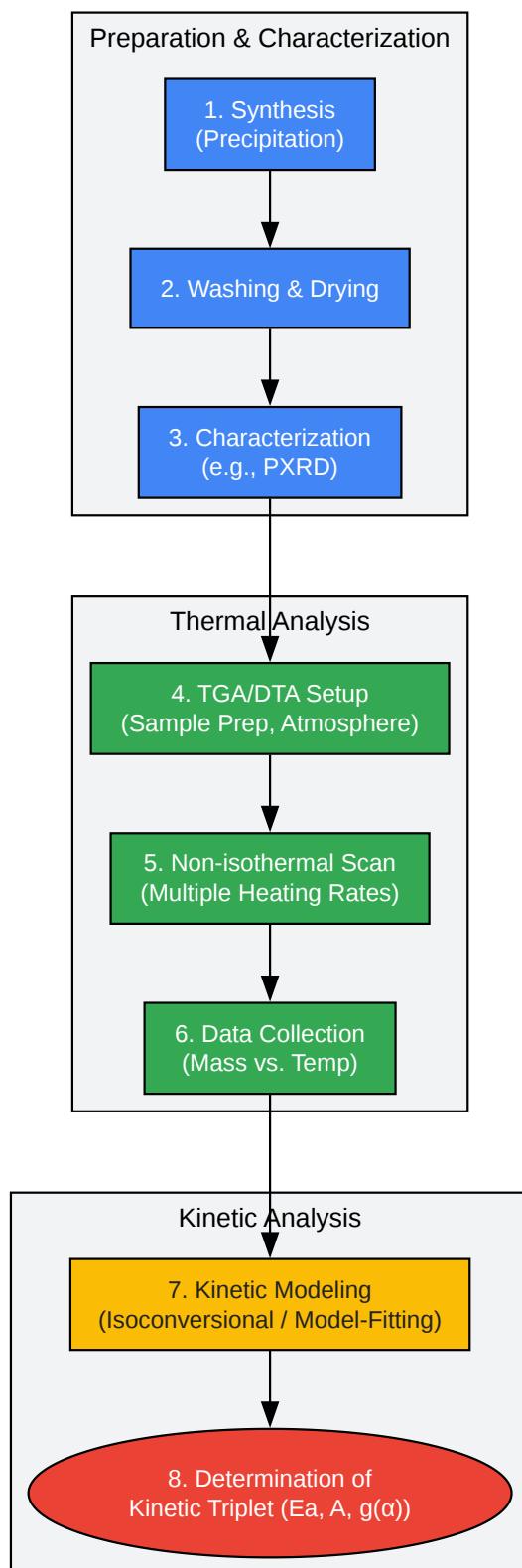
Non-Isothermal Kinetic Analysis via Thermogravimetry (TGA)

Non-isothermal TGA, where the sample is heated at a constant rate, is the primary technique for studying dehydration kinetics. The protocol described by Pan et al. (1999) is a representative example.[\[3\]](#)

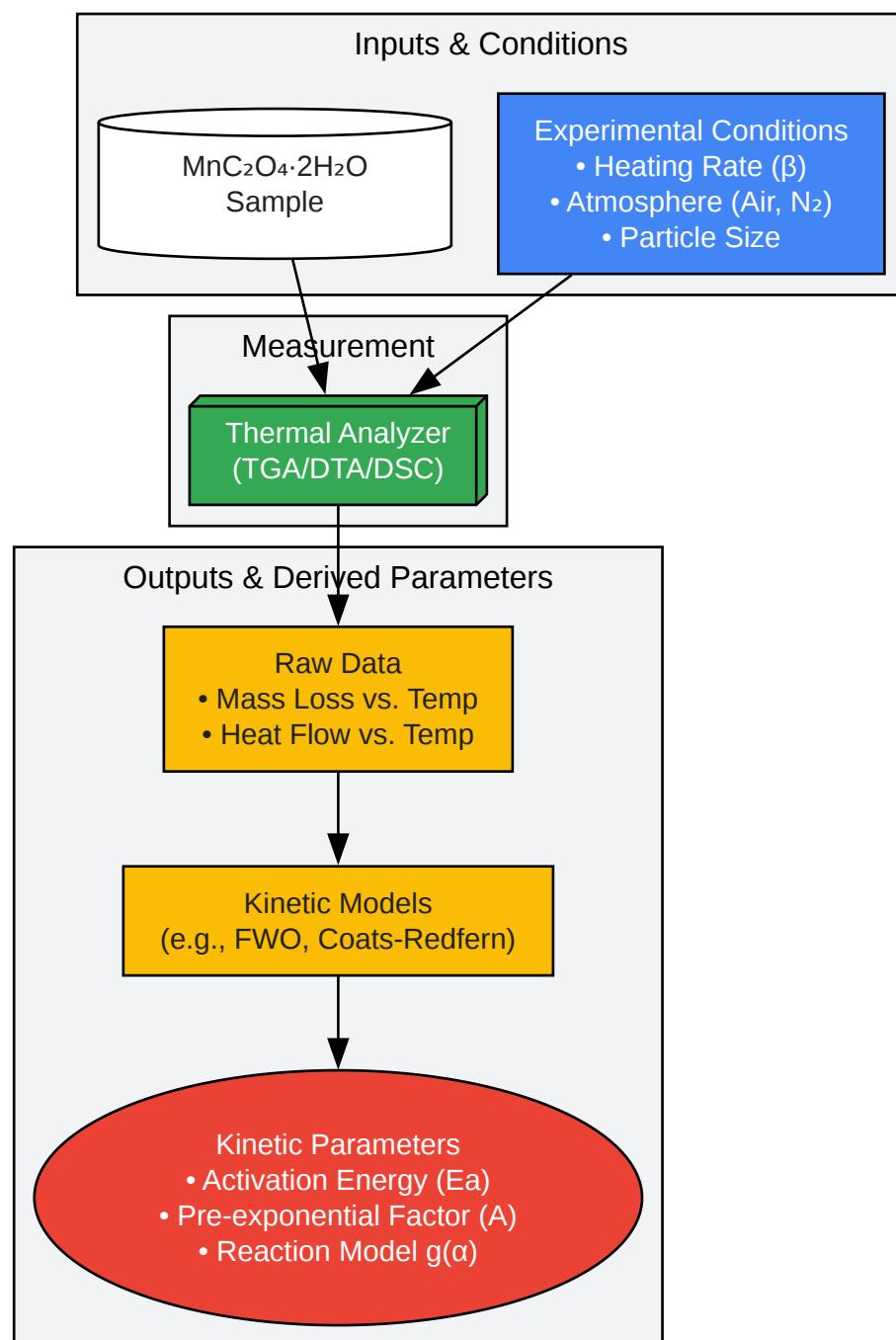
- Instrumentation: A calibrated thermal analysis instrument (e.g., Rigaku TG-DTA).[\[3\]](#)
- Sample Preparation: The synthesized $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ sample is ground and sieved to ensure a uniform and small particle size (e.g., < 60 mesh), which minimizes heat and mass transfer effects.[\[3\]](#)
- Experimental Conditions:
 - Sample Mass: A small, precisely weighed amount of the sample is placed in the crucible.
 - Atmosphere: The experiment is conducted in a controlled atmosphere, such as static air or a dynamic inert gas (e.g., nitrogen, argon) flow.[\[3\]](#)[\[6\]](#)
 - Reference Material: An inert reference material, such as $\alpha\text{-Al}_2\text{O}_3$, is used in a parallel crucible for differential thermal analysis (DTA).[\[3\]](#)
 - Heating Program: The sample is heated over a defined temperature range (e.g., 25-300°C) at several different linear heating rates (β), for example, 3, 5, 10, and 15 °C/min.[\[3\]](#)

Using multiple heating rates is essential for accurate kinetic analysis using isoconversional methods.

- Data Acquisition: The instrument records the sample mass as a function of temperature (TGA curve) and the temperature difference between the sample and reference (DTA curve) simultaneously.


Kinetic Data Analysis

The data obtained from non-isothermal TGA experiments are analyzed using mathematical models to determine the kinetic triplet (E_a , A , and $g(\alpha)$).


- Isoconversional Methods (Model-Free): These methods, such as the Flynn-Wall-Ozawa (FWO) method, are highly recommended as they calculate the activation energy at different degrees of conversion (α) without assuming a specific reaction model. This approach can reveal if the reaction mechanism changes during the process.
- Model-Fitting Methods: Methods like the Coats-Redfern integral method involve fitting the experimental data to numerous theoretical solid-state reaction models ($g(\alpha)$ functions).^[3] The model that provides the best linear fit and physically meaningful kinetic parameters is considered the most probable mechanism for the reaction.^[3] To improve accuracy, it is suggested to calculate the kinetic parameters for each heating rate and extrapolate the results to a heating rate of zero ($\beta \rightarrow 0$), which theoretically represents the state at thermal equilibrium.^[3]

Visualizations: Workflows and Conceptual Models

Diagrams are essential for visualizing complex experimental workflows and the interrelation of different parameters.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the dehydration kinetics of $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

[Click to download full resolution via product page](#)

Caption: Conceptual model of kinetic analysis for MnC₂O₄·2H₂O dehydration.

Conclusion

The dehydration of Manganese(II) oxalate dihydrate is a well-defined, single-step thermal event that precedes the decomposition of the anhydrous oxalate. Kinetic studies, primarily using non-isothermal thermogravimetry, have established key parameters for this process. The activation energy is consistently reported in the range of 86-169 kJ/mol, with the reaction mechanism often described by a first-order or contracting geometry model. The precise values and observed dehydration temperatures are influenced by experimental conditions such as heating rate and atmosphere. The protocols and data consolidated in this guide offer a robust foundation for researchers aiming to precisely control the thermal treatment of this compound for the synthesis of advanced manganese-based materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bgcryst.com [bgcryst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dehydration kinetics of Manganese(II) oxalate dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2606361#dehydration-kinetics-of-manganese-ii-oxalate-dihydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com